1-(4-Bromobenzyl)-1,4-diazepane 1-(4-Bromobenzyl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 690632-73-6
VCID: VC2005248
InChI: InChI=1S/C12H17BrN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2
SMILES: C1CNCCN(C1)CC2=CC=C(C=C2)Br
Molecular Formula: C12H17BrN2
Molecular Weight: 269.18 g/mol

1-(4-Bromobenzyl)-1,4-diazepane

CAS No.: 690632-73-6

Cat. No.: VC2005248

Molecular Formula: C12H17BrN2

Molecular Weight: 269.18 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromobenzyl)-1,4-diazepane - 690632-73-6

Specification

CAS No. 690632-73-6
Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
IUPAC Name 1-[(4-bromophenyl)methyl]-1,4-diazepane
Standard InChI InChI=1S/C12H17BrN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2
Standard InChI Key PUTBARDRYLXING-UHFFFAOYSA-N
SMILES C1CNCCN(C1)CC2=CC=C(C=C2)Br
Canonical SMILES C1CNCCN(C1)CC2=CC=C(C=C2)Br

Introduction

Physical and Chemical Properties

1-(4-Bromobenzyl)-1,4-diazepane possesses distinctive physicochemical properties that influence its behavior in chemical reactions and its potential applications. Table 1 summarizes the key physical and chemical properties of this compound.

PropertyValueNotes
Molecular FormulaC12H17BrN2Contains a brominated aromatic ring
Molecular Weight269.18 g/molInfluences solubility and permeability
Physical StateSolidAt room temperature
ColorYellowVisual characteristic
Melting Point56-58°CImportant for purification processes
Boiling Point140°CAt standard pressure
Density1.308±0.06 g/cm³Predicted value
pKa10.54±0.20Predicted value, indicates basic character
SolubilitySoluble in organic solventsIncluding DMF, THF, and chloroform

The presence of bromine in the para position of the benzyl group significantly influences the compound's electronic properties. This halogen substituent creates an electron-withdrawing effect, potentially affecting the basicity of the nitrogen atoms in the diazepane ring. The compound's relatively high pKa value indicates that it can act as a weak base in solution.

Synthesis and Preparation Methods

Reaction Conditions and Considerations

The synthesis typically occurs under the following conditions:

  • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the diazepane nitrogen

  • Solvent: Aprotic solvents such as DMF (dimethylformamide) or THF (tetrahydrofuran)

  • Temperature: Elevated temperatures (typically 60-80°C) to facilitate the reaction

  • Reaction time: Several hours to ensure complete conversion

  • Purification: Column chromatography or recrystallization from suitable solvents

For laboratory-scale synthesis, careful control of reaction conditions, particularly temperature and solvent choice, is essential to minimize side reactions and optimize yield. The base strength must be carefully selected to avoid multiple alkylation of the diazepane ring.

Chemical Reactivity

1-(4-Bromobenzyl)-1,4-diazepane demonstrates versatile reactivity patterns attributed to its key structural features: the bromine-substituted aromatic ring, the benzylic carbon, and the nitrogen atoms of the diazepane ring.

Key Reaction Sites

The compound exhibits several potential reactive sites:

  • Bromine Substitution: The para-bromo group on the aromatic ring can participate in various metal-catalyzed coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

  • Nitrogen Reactivity: The secondary nitrogen atom in the diazepane ring can undergo further alkylation, acylation, or participate as a nucleophile in various reactions.

  • Ring Modifications: The diazepane ring can undergo ring-opening reactions under certain conditions, providing access to linear derivatives.

Functional Group Transformations

Despite limited specific reaction data for 1-(4-Bromobenzyl)-1,4-diazepane in the literature, its reactivity can be inferred from structurally similar compounds:

  • Oxidation: The nitrogen atoms can undergo oxidation to form N-oxides.

  • Reduction: Certain reducing agents may affect the C-Br bond.

  • Acylation: The secondary amine can react with acyl chlorides or anhydrides to form amides.

  • Complexation: The nitrogen atoms can coordinate with metals to form complexes.

Applications and Research Significance

Pharmaceutical Research

Safety ParameterDetailsRecommendations
Signal WordDangerIndicates high hazard level
PictogramCorrosion (GHS05)Visual hazard identification
Hazard StatementH314: Causes severe skin burns and eye damagePrimary hazard concern
StorageStore locked upPrevent unauthorized access
DisposalFollow local regulationsProfessional waste management required

Comparative Analysis with Related Compounds

Structural Analogs

To better understand the properties and potential applications of 1-(4-Bromobenzyl)-1,4-diazepane, it is useful to compare it with structurally similar compounds. Table 3 presents a comparative analysis of 1-(4-Bromobenzyl)-1,4-diazepane and related analogs.

CompoundMolecular FormulaMolecular WeightKey DifferencesNotable Properties
1-(4-Bromobenzyl)-1,4-diazepaneC12H17BrN2269.18 g/molReference compoundCorrosive; basic character
1-(4-Fluorobenzyl)-1,4-diazepaneC12H17FN2208.28 g/molF instead of BrSimilar reactivity; lower molecular weight
1-(4-Bromobenzyl)-4-methyl-1,4-diazepaneC13H19BrN2283.21 g/molAdditional methyl on N-4Slightly higher lipophilicity; different basicity
1-(4-Chlorobenzyl)-1,4-diazepaneC12H17ClN2224.73 g/molCl instead of BrIntermediate reactivity between F and Br analogs

The substitution of different halogens on the benzyl group (F, Cl, Br) impacts several properties, including:

  • Electronegativity and Bond Strength: The C-F bond is stronger than C-Cl, which is stronger than C-Br, affecting stability and reactivity.

  • Steric Effects: The atomic radius increases from F to Cl to Br, potentially influencing the fit of the molecule in binding pockets.

  • Lipophilicity: Typically increases in the order F < Cl < Br, affecting membrane permeability and pharmacokinetic properties.

Structure-Activity Relationships

In studies of related diazepane-containing compounds used as SARS-CoV-2 Mpro inhibitors, the substitution pattern around the diazepane ring has been shown to allow interactions with four binding pockets within the enzyme's active site . This suggests that 1-(4-Bromobenzyl)-1,4-diazepane may also possess favorable binding characteristics for enzyme inhibition.

The presence of the bromine atom at the para position of the benzyl group could enhance binding affinity through halogen bonding interactions with protein targets. Such interactions have been documented with various brominated compounds in medicinal chemistry research.

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